molecular formula C15H16N2O3 B11663029 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11663029
M. Wt: 272.30 g/mol
InChI Key: RRMVHWXDDCZWDA-MHWRWJLKSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.

    Medicine: It has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific enzyme or biological target .

Comparison with Similar Compounds

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff bases such as:

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-3-19-14-7-5-4-6-12(14)10-16-17-15(18)13-8-9-20-11(13)2/h4-10H,3H2,1-2H3,(H,17,18)/b16-10+

InChI Key

RRMVHWXDDCZWDA-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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